molecular formula C19H22N2O B11347203 5,6-dimethyl-2-{[2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole

5,6-dimethyl-2-{[2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole

Cat. No.: B11347203
M. Wt: 294.4 g/mol
InChI Key: XDJMXQYKJQPGCU-UHFFFAOYSA-N
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Description

5,6-DIMETHYL-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound characterized by its unique benzodiazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIMETHYL-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of the benzodiazole core and subsequent functionalization. Common synthetic routes may include:

    Formation of Benzodiazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6-DIMETHYL-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5,6-DIMETHYL-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-DIMETHYL-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-DIMETHYL-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE
  • 5,5-DIMETHYL-2-PROPAN-2-YL-2H-1,3-THIAZOLE
  • 1,3-DIMETHYL-3,4,5,6-TETRAHYDRO-2(1H)-PYRIMIDINONE

Uniqueness

5,6-DIMETHYL-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE is unique due to its specific benzodiazole structure and the presence of the 2-(propan-2-yl)phenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

5,6-dimethyl-2-[(2-propan-2-ylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C19H22N2O/c1-12(2)15-7-5-6-8-18(15)22-11-19-20-16-9-13(3)14(4)10-17(16)21-19/h5-10,12H,11H2,1-4H3,(H,20,21)

InChI Key

XDJMXQYKJQPGCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)COC3=CC=CC=C3C(C)C

Origin of Product

United States

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